Cas no 57976-57-5 (3-(pyridin-3-yl)aniline)
3-(pyridin-3-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(Pyridin-3-yl)benzenamine
- 3-(3-Pyridyl)aniline
- 3-(Pyridin-3-yl)aniline
- 3-(pyridin-3-yl)benzenamine chloride
- 3-Pyridin-3-ylaniline
- 3-PYRIDINE-3-YLANILINE
- 3-(3-Aminophenyl)pyridine
- 3-(3-Pyridinyl)aniline
- 3-(3-Pyridinyl)benzenamine
- 3-(Pyridin-3-yl)phenylamine
- 3-(m-Aminophenyl)pyridine
- m-(3-Pyridyl)aniline
- Benzenamine, 3-(3-pyridinyl)-
- 3-(Pyridin-3-yl)anilin
- 3-(3-pyridyl)phenylamine
- 3-(Pyridine-3-yl)aniline
- 3-pyridin-3-yl-phenylamine
- 3-pyridine-3-yl-phenylamine
- Benzenamine,3-(3-pyridinyl)-
- YTJQJGKMRLQBJP-UHFFFAOYSA-N
- BDBM152261
- WT886
- SBB088431
- M
- CS-0156895
- J-510949
- AC-26461
- MFCD07368549
- 57976-57-5
- DTXSID70332668
- US8993552, 4H8 Compound 42
- BP-21489
- AKOS004116353
- CHEMBL1778131
- FT-0640498
- EN300-745497
- AMY17775
- A24602
- SCHEMBL978221
- N6Y
- Q27463695
- PS-5148
- DB-008333
- 3-(pyridin-3-yl)aniline
-
- MDL: MFCD07368549
- Inchi: 1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2
- InChI Key: YTJQJGKMRLQBJP-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(=C1)C1C=NC=CC=1
Computed Properties
- Exact Mass: 170.08400
- Monoisotopic Mass: 170.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.8
Experimental Properties
- Density: 1.133
- Melting Point: 74-78 ºC
- Boiling Point: 368.54℃/760mmHg
- Flash Point: 204.4ºC
- Refractive Index: 1.626
- PSA: 38.91000
- LogP: 2.91200
3-(pyridin-3-yl)aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S22;S26;S36/37/39
3-(pyridin-3-yl)aniline Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(pyridin-3-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092423-5g |
3-(Pyridin-3-yl)aniline |
57976-57-5 | 95% | 5g |
£459.00 | 2022-03-01 | |
| Fluorochem | 092423-25g |
3-(Pyridin-3-yl)aniline |
57976-57-5 | 95% | 25g |
£1460.00 | 2022-03-01 | |
| Alichem | A019089421-1g |
3-(Pyridin-3-yl)benzenamine |
57976-57-5 | 95% | 1g |
$187.25 | 2023-09-01 | |
| Alichem | A019089421-5g |
3-(Pyridin-3-yl)benzenamine |
57976-57-5 | 95% | 5g |
$577.70 | 2023-09-01 | |
| Alichem | A019089421-25g |
3-(Pyridin-3-yl)benzenamine |
57976-57-5 | 95% | 25g |
$1417.50 | 2023-09-01 | |
| Chemenu | CM173979-5g |
3-(Pyridin-3-yl)aniline |
57976-57-5 | 95% | 5g |
$514 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM847-50mg |
3-(pyridin-3-yl)aniline |
57976-57-5 | 95+% | 50mg |
¥171.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM847-200mg |
3-(pyridin-3-yl)aniline |
57976-57-5 | 95+% | 200mg |
¥345.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM847-250mg |
3-(pyridin-3-yl)aniline |
57976-57-5 | 95+% | 250mg |
647CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM847-100mg |
3-(pyridin-3-yl)aniline |
57976-57-5 | 95+% | 100mg |
297CNY | 2021-05-08 |
3-(pyridin-3-yl)aniline Suppliers
3-(pyridin-3-yl)aniline Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-(pyridin-3-yl)aniline
Comprehensive Overview of 3-(pyridin-3-yl)aniline (CAS No. 57976-57-5): Properties, Applications, and Industry Insights
3-(pyridin-3-yl)aniline (CAS No. 57976-57-5) is a versatile organic compound that has garnered significant attention in pharmaceutical and material science research. This aromatic amine, featuring a pyridine ring linked to an aniline moiety, serves as a critical building block for synthesizing complex molecules. Its unique structural properties make it valuable in drug discovery, agrochemical development, and advanced material design. Researchers are increasingly exploring its potential in catalysis, ligand synthesis, and fluorescence-based applications, aligning with current trends in sustainable chemistry and precision manufacturing.
The compound's molecular structure (C11H10N2) enables diverse reactivity patterns, particularly in cross-coupling reactions and heterocyclic transformations. Recent studies highlight its role in developing kinase inhibitors—a hot topic in oncology research—and electronic materials for organic light-emitting diodes (OLEDs). With the growing demand for high-performance intermediates in medicinal chemistry, 57976-57-5 has become a subject of optimization studies to improve synthetic yields and purity standards.
From an industrial perspective, 3-(pyridin-3-yl)aniline aligns with three key market drivers: green chemistry initiatives, pharmaceutical outsourcing trends, and specialty chemical demand. Manufacturers are adopting innovative purification techniques like continuous flow chemistry to enhance production efficiency—a response to frequent search queries about "scaling amine derivatives synthesis." Analytical methods such as HPLC-MS and NMR spectroscopy remain essential for quality control, reflecting the compound's sensitivity to oxidative degradation.
Emerging applications in bioimaging probes and metal-organic frameworks (MOFs) have expanded the compound's relevance. Its electron-donating characteristics make it particularly useful in designing photocatalysts—a trending research area in renewable energy solutions. The scientific community continues to investigate its structure-activity relationships, with particular interest in how pyridine-aniline conjugation affects electronic properties. These investigations often appear in searches related to "tunable aromatic amines for optoelectronics."
Regulatory compliance remains crucial when handling 57976-57-5. While not classified as hazardous under major chemical inventories, proper storage conditions (typically under inert atmosphere) are recommended to prevent polymerization or discoloration. Material safety data sheets (MSDS) emphasize standard organic compound precautions, addressing common user concerns about "amine derivative stability." The compound's melting point (128-132°C) and solubility profile (soluble in polar aprotic solvents) are frequently referenced parameters in process chemistry forums.
Future research directions for 3-(pyridin-3-yl)aniline may focus on its enantioselective applications or incorporation into covalent organic polymers (COPs). The rise of AI-assisted molecular design has accelerated virtual screening of its derivatives, correlating with increased searches for "machine learning in heterocyclic compound optimization." As industries prioritize atom-efficient synthesis, this compound's role in C-H activation methodologies continues to evolve, offering sustainable alternatives to traditional cross-coupling routes.
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